

# CAS number 773135-66-3 properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                            |
|----------------|--------------------------------------------|
| Compound Name: | Ethyl 5-bromo-2-(trifluoromethoxy)benzoate |
| Cat. No.:      | B1418083                                   |

[Get Quote](#)

An In-Depth Technical Guide to Dabrafenib (GSK2118436): A Selective BRAF Kinase Inhibitor

## Introduction

Dabrafenib, also known as GSK2118436, is a potent and selective inhibitor of the BRAF kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.  
[1][2][3] This pathway plays a crucial role in regulating cell growth, proliferation, and survival.[3]  
[4] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the BRAF protein and downstream signaling, driving uncontrolled cell proliferation in various cancers, most notably melanoma.[4][5][6] Dabrafenib is an FDA-approved targeted therapy for patients with BRAF V600 mutation-positive metastatic melanoma, non-small cell lung cancer, and anaplastic thyroid cancer.[7][8] This guide provides a comprehensive technical overview of dabrafenib, including its mechanism of action, physicochemical properties, biological activity, and key experimental protocols for research applications.

## Mechanism of Action: Targeting the Aberrant MAPK Pathway

Dabrafenib functions as an ATP-competitive inhibitor of the BRAF kinase.[1][2] It exhibits high selectivity for the mutated BRAF V600 forms, including V600E, V600K, and V600D, over the wild-type BRAF.[1][7][9] By binding to the ATP-binding site of the mutant BRAF kinase, dabrafenib blocks its catalytic activity, thereby inhibiting the phosphorylation of its downstream targets, MEK1 and MEK2.[1][10] This, in turn, prevents the subsequent phosphorylation and activation of ERK1 and ERK2, leading to the downregulation of the entire MAPK signaling

cascade.[1][3] The ultimate consequence of this inhibition is cell cycle arrest at the G1 phase and the induction of apoptosis in BRAF-mutant tumor cells.[1]

It is important to note the phenomenon of "paradoxical activation" of the MAPK pathway in BRAF wild-type cells when treated with BRAF inhibitors like dabrafenib.[1] This occurs due to the transactivation of CRAF by the inhibitor-bound BRAF, leading to increased ERK signaling.[4] This paradoxical activation is a key consideration in the clinical setting and has led to the development of combination therapies with MEK inhibitors, such as trametinib, to mitigate this effect and enhance therapeutic efficacy.[1][2]



[Click to download full resolution via product page](#)

**Figure 1:** Mechanism of action of Dabrafenib in inhibiting the MAPK signaling pathway.

## Physicochemical Properties

A clear understanding of the physicochemical properties of dabrafenib is essential for its handling, formulation, and interpretation of experimental results.

| Property          | Value                                                                                                         | Source                                                        |
|-------------------|---------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------|
| CAS Number        | 1195765-45-7                                                                                                  | <a href="#">[7]</a> <a href="#">[8]</a>                       |
| Synonyms          | GSK2118436, Tafinlar                                                                                          | <a href="#">[8]</a> <a href="#">[11]</a> <a href="#">[12]</a> |
| Molecular Formula | C <sub>23</sub> H <sub>20</sub> F <sub>3</sub> N <sub>5</sub> O <sub>2</sub> S <sub>2</sub>                   | <a href="#">[7]</a> <a href="#">[8]</a>                       |
| Molecular Weight  | 519.56 g/mol                                                                                                  | <a href="#">[8]</a> <a href="#">[11]</a>                      |
| IUPAC Name        | N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide | <a href="#">[7]</a> <a href="#">[8]</a>                       |
| Appearance        | Solid                                                                                                         | <a href="#">[13]</a>                                          |
| Solubility        | DMSO: ≥26 mg/mL; Insoluble in H <sub>2</sub> O                                                                | <a href="#">[9]</a>                                           |
| Storage           | Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 3 months.                  | <a href="#">[14]</a>                                          |

## Experimental Protocol: In Vitro Cell Proliferation Assay

This protocol outlines a standard method for assessing the anti-proliferative activity of dabrafenib in BRAF-mutant cancer cell lines.

**Objective:** To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of dabrafenib in a BRAF V600E-mutant melanoma cell line (e.g., A375).

### Materials:

- Dabrafenib (GSK2118436)
- BRAF V600E-mutant melanoma cell line (e.g., A375)

- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Luminometer
- DMSO (for stock solution preparation)

**Procedure:**

- Cell Seeding:
  - Trypsinize and count A375 cells.
  - Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100  $\mu$ L of complete medium.
  - Incubate the plate overnight at 37°C in a humidified 5% CO<sub>2</sub> incubator to allow for cell attachment.
- Compound Preparation and Treatment:
  - Prepare a 10 mM stock solution of dabrafenib in DMSO.[14]
  - Perform serial dilutions of the dabrafenib stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10  $\mu$ M).
  - Remove the medium from the wells and add 100  $\mu$ L of the medium containing the different concentrations of dabrafenib. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
  - Incubate the plate for 72 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Cell Viability Measurement:

- After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.
- Add 100  $\mu$ L of the CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.

- Data Analysis:
  - Subtract the average luminescence of the no-cell control from all other wells.
  - Normalize the data to the vehicle control (set as 100% viability).
  - Plot the percentage of cell viability against the logarithm of the dabrafenib concentration.
  - Determine the  $IC_{50}$  value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).



[Click to download full resolution via product page](#)

**Figure 2:** Workflow for an in vitro cell proliferation assay to determine the IC<sub>50</sub> of Dabrafenib.

## Biological Activity and Selectivity

Dabrafenib demonstrates potent and selective inhibitory activity against BRAF V600 mutations. Its efficacy has been extensively characterized in both preclinical and clinical studies.

| Target/Cell Line                             | IC <sub>50</sub> /GI <sub>50</sub> | Comments                                                                    | Source       |
|----------------------------------------------|------------------------------------|-----------------------------------------------------------------------------|--------------|
| B-RafV600E (enzyme)                          | 0.6 nM                             | Potent inhibition of the most common BRAF mutation.                         | [11][14][15] |
| B-RafV600K (enzyme)                          | 0.5 nM                             | Similar potency against another prevalent BRAF mutation.                    | [9][14]      |
| B-RafV600D (enzyme)                          | 1.9 nM                             | Effective against less common BRAF mutations.                               | [9]          |
| Wild-type B-Raf (enzyme)                     | 3.2 nM                             | Demonstrates selectivity for mutant over wild-type BRAF.                    | [14]         |
| c-Raf (enzyme)                               | 5.0 nM                             | Less potent against other Raf isoforms.                                     | [11][14][15] |
| A375P (B-RafV600E melanoma cells)            | 8 nM                               | Potent anti-proliferative activity in a relevant cell line.                 | [9][16]      |
| Colo205 (B-RafV600E colorectal cancer cells) | 7 nM                               | Efficacy demonstrated across different cancer types with the same mutation. | [9][16]      |

In vivo studies using xenograft mouse models with BRAF V600E-mutant tumors have shown that oral administration of dabrafenib leads to significant tumor growth inhibition and even complete tumor regression at higher doses.[1][16]

## Clinical Significance and Future Directions

Dabrafenib has significantly improved outcomes for patients with BRAF V600-mutant cancers. [10] Clinical trials have demonstrated its efficacy as both a monotherapy and in combination with the MEK inhibitor trametinib.[1][17][18] The combination therapy, in particular, has shown

superior response rates and progression-free survival compared to dabrafenib alone, and it also mitigates the risk of developing secondary cutaneous squamous cell carcinomas associated with paradoxical MAPK pathway activation.[1][6]

Current and future research is focused on several key areas:

- Overcoming Resistance: Investigating the mechanisms of acquired resistance to dabrafenib and developing strategies to overcome it, such as triple combination therapies.[4]
- Expanding Indications: Exploring the efficacy of dabrafenib in other BRAF-mutant solid tumors.[19][20]
- Neoadjuvant and Adjuvant Settings: Evaluating the role of dabrafenib in earlier stages of the disease to prevent recurrence.[3]

## Conclusion

Dabrafenib is a cornerstone of targeted therapy for BRAF V600-mutant cancers. Its well-defined mechanism of action, potent and selective biological activity, and established clinical efficacy make it an invaluable tool for both researchers and clinicians. A thorough understanding of its properties and the underlying biology of the MAPK pathway is crucial for its effective use in the laboratory and for the development of next-generation therapeutic strategies.

## References

- Dabrafenib and its use in the treatment of metastatic melanoma - PMC - NIH. (n.d.).
- What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? | R Discovery. (n.d.).
- Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem - NIH. (n.d.).
- What is the mechanism of Dabrafenib Mesylate? - Patsnap Synapse. (2024, July 17).
- Clinical Trials Using Dabrafenib - NCI - National Cancer Institute. (n.d.).
- Dabrafenib | Drug Guide - MedSchool. (n.d.).
- Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF-MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Imatinib - MDPI. (n.d.).
- Key clinical-trial evidence for dabrafenib - DermNet. (n.d.).

- A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - NIH. (n.d.).
- Dabrafenib - Wikipedia. (n.d.).
- Dabrafenib | GSK2118436A | Raf inhibitor - TargetMol. (n.d.).
- Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers - MDPI. (n.d.).
- Molecular Pathways: Response and Resistance to BRAF and MEK Inhibitors in BRAFV600E Tumors - AACR Journals. (2014, March 2).
- Dabrafenib (GSK2118436) #91942 - Cell Signaling Technology. (n.d.).
- Dabrafenib (mesylate) (GSK2118436B, CAS Number: 1195768-06-9) | Cayman Chemical. (n.d.).
- Dabrafenib (Mesylate) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.).
- Dabrafenib (GSK2118436) - BRAF(V600) Mutant Inhibitor | APExBIO. (n.d.).
- Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. (2024, June 5).
- NCI9466: Phase I/II Study of Dabrafenib, Trametinib, and Navitoclax in BRAF Mutant Melanoma and Other Solid Tumors - MD Anderson Cancer Center. (n.d.).
- Phase I/II study of dabrafenib trametinib and navitoclax in BRAF mutant melanoma (Phase I and II) and other solid tumors (Phase I only). | NYU Langone Health. (n.d.).
- Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - ResearchGate. (2025, August 9).
- Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors | ACS Medicinal Chemistry Letters - ACS Publications. (n.d.).
- Study Details | NCT01682083 | Dabrafenib With Trametinib in the Adjuvant Treatment of High-risk BRAF V600 Mutation-positive Melanoma (COMBI-AD). | ClinicalTrials.gov. (n.d.).
- Dabrafenib Synthetic Routes - MedKoo Biosciences. (n.d.).
- Processes for the preparation of dabrafenib - Google Patents. (n.d.).
- Dabrafenib (GSK2118436A) | BRAF Inhibitor - MedchemExpress.com. (n.d.).
- Chemical route to the synthesis of dabrafenib. - ResearchGate. (n.d.).
- Dabrafenib synthesis - ChemicalBook. (n.d.).
- **773135-66-3 Ethyl 5-bromo-2-(trifluoromethoxy)benzoate.** (n.d.).
- Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation - Der Pharma Chemica. (n.d.).
- **ethyl 5-bromo-2-(trifluoromethoxy)benzoate** | 773135-66-3. (n.d.).
- 773135-66-3 | benzoic acid, 5-bromo-2 ... - Aromsyn Co.,Ltd.. (n.d.).
- 773135-66-3 | acido benzoico, 5-bromo-2-(trifluorometossi)-, estere etilico. (n.d.).

- eMolecules **Ethyl 5-bromo-2-(trifluoromethoxy)benzoate** | 773135-66-3 | | Fisher Scientific. (n.d.).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. medschool.co [medschool.co]
- 4. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dabrafenib - Wikipedia [en.wikipedia.org]
- 9. apexbt.com [apexbt.com]
- 10. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
- 11. Dabrafenib | GSK2118436A | Raf inhibitor | TargetMol [targetmol.com]
- 12. medkoo.com [medkoo.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. dermatanz.org [dermatanz.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Facebook [cancer.gov]

- 20. NCI9466: Phase I/II Study of Dabrafenib, Trametinib, and Navitoclax in BRAF Mutant Melanoma and Other Solid Tumors [mdanderson.org]
- To cite this document: BenchChem. [CAS number 773135-66-3 properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1418083#cas-number-773135-66-3-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)